Sulfide, bis(2,4-dinitrophenyl)

概要

説明

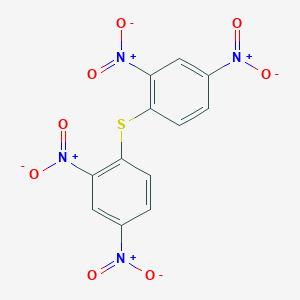

ビス(2,4-ジニトロフェニル)スルファン: は、分子式C12H6N4O8Sを持つ有機化合物です。中央の硫黄原子に2つの2,4-ジニトロフェニル基が結合していることが特徴です。 この化合物は、そのユニークな構造特性で知られており、科学研究におけるさまざまな用途で研究されています .

合成方法

合成経路と反応条件: ビス(2,4-ジニトロフェニル)スルファンの合成は、通常、2,4-ジニトロフェニルクロリドと硫化ナトリウムの反応によって行われます。この反応は、エタノールやアセトンなどの有機溶媒中で還流条件下で行われます。 生成物は、その後再結晶によって精製されます .

工業生産方法: ビス(2,4-ジニトロフェニル)スルファンの具体的な工業生産方法は広く文書化されていませんが、一般的なアプローチは、実験室規模の合成プロセスを拡大することです。 これには、高い収率と純度を確保するための反応条件の最適化と、反応性の中間体および副生成物を扱うための安全対策の実施が含まれます .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Bis(2,4-dinitrophenyl)sulfane typically involves the reaction of 2,4-dinitrophenyl chloride with sodium sulfide. The reaction is carried out in an organic solvent such as ethanol or acetone under reflux conditions. The product is then purified through recrystallization .

Industrial Production Methods: While specific industrial production methods for Bis(2,4-dinitrophenyl)sulfane are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products .

化学反応の分析

反応の種類: ビス(2,4-ジニトロフェニル)スルファンは、次のものを含むさまざまな化学反応を起こします。

酸化: この化合物は、スルホキシドおよびスルホンを生成するように酸化することができます。

還元: 還元反応は、ニトロ基をアミノ基に変換することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。

還元: 水素化ホウ素ナトリウムまたは触媒の存在下での水素ガスなどの還元剤が使用されます。

形成される主要な生成物:

酸化: スルホキシドおよびスルホン。

還元: アミノ誘導体。

置換: さまざまな置換フェニル誘導体

科学研究における用途

ビス(2,4-ジニトロフェニル)スルファンは、いくつかの科学研究用途で研究されています。

科学的研究の応用

Organic Synthesis

Sulfides in Chemical Reactions

Sulfide compounds, including bis(2,4-dinitrophenyl), play a crucial role in organic synthesis due to their ability to participate in nucleophilic reactions. The C-S bond in sulfides is relatively weak and can be cleaved easily by both nucleophiles and electrophiles, making them valuable intermediates in the synthesis of complex organic molecules. This property is exploited for the protection of functional groups and the generation of sulfides as synthons for various chemical transformations .

Case Study: Synthesis of Bioactive Compounds

A notable application of bis(2,4-dinitrophenyl) sulfide is its use in the synthesis of bioactive molecules. For instance, derivatives of this compound have been synthesized for use as herbicides. Research indicates that these derivatives exhibit significant herbicidal activity against common weeds while showing minimal toxicity to beneficial soil microorganisms . This dual functionality highlights the potential of bis(2,4-dinitrophenyl) sulfide in developing environmentally friendly agricultural chemicals.

Analytical Chemistry

Fluorescent Probes

The compound is also utilized in the development of fluorescent probes for detecting hydrogen sulfide (H₂S) in various samples, including food products. These probes leverage the thiolysis reaction involving the DNP group, allowing for the sensitive detection of H₂S levels through changes in fluorescence intensity. This application is particularly relevant in food safety and quality control, where monitoring H₂S can indicate spoilage or contamination .

Table 1: Comparison of Fluorescent Probes Using DNP Derivatives

| Probe Type | Fluorophore | Detection Method | Application Area |

|---|---|---|---|

| Probe 1 | Triphenylamine | Fluorescence intensity change | Food quality control |

| Probe 2 | Benzothiazole | In situ imaging | Agricultural monitoring |

| Probe 3 | Naphthalimide | Naked eye observation | Real-time food safety assessment |

Agricultural Applications

Herbicidal Properties

Research has shown that derivatives of bis(2,4-dinitrophenyl) sulfide possess strong herbicidal properties against several weed species. These compounds have been tested against weeds like Echinochloa crus, Leptochloa filiformis, and Cyperus esculentus, demonstrating effectiveness comparable to traditional herbicides like glyphosate but with reduced negative impacts on beneficial soil bacteria . This makes them promising candidates for sustainable agricultural practices.

Antimicrobial Activity

Moreover, studies have indicated that certain derivatives exhibit antimicrobial activities against pathogenic strains such as Aspergillus fumigatus and Salmonella typhimurium. The binding affinity of these compounds to proteins like bovine serum albumin (BSA) suggests potential therapeutic applications beyond agriculture .

作用機序

ビス(2,4-ジニトロフェニル)スルファンの作用機序には、酵素やタンパク質などの分子標的との相互作用が含まれます。この化合物は酸化還元反応を起こすことができ、これらの標的の活性を改変する可能性のある反応性中間体を生成します。 たとえば、チオレドキシンレダクターゼを阻害することができます。これは、細胞の酸化還元バランスを維持するために関与する酵素です .

類似化合物との比較

類似化合物:

ビス(2,4-ジニトロフェニル)ジスルファン: 単一の硫黄原子の代わりにジスルフィド結合を持つ類似の構造.

2,4-ジニトロフェノール: 1つのニトロフェニル基を持つ関連化合物であり、代謝促進剤として使用されていることが知られています

独自性: ビス(2,4-ジニトロフェニル)スルファンは、その特定の構造配列によりユニークです。これは、さまざまな化学反応に参加し、独自のやり方で生物学的標的と相互作用することができます。 その2つのニトロフェニル基は、化学修飾のための複数の部位を提供し、研究および産業用途のための汎用性の高い化合物になります .

生物活性

Sulfide, bis(2,4-dinitrophenyl) , also known as bis(2,4-dinitrophenyl)sulfane , is an organic compound with the molecular formula and a molecular weight of 366.27 g/mol. This compound features two 2,4-dinitrophenyl groups attached to a sulfur atom, which imparts unique chemical and biological properties.

Biological Activity

Research has indicated that bis(2,4-dinitrophenyl)sulfane exhibits significant biological activity, particularly in its interactions with various biological molecules. The compound has been explored for its potential therapeutic applications and mechanisms of action.

The biological activity of bis(2,4-dinitrophenyl)sulfane is primarily attributed to its ability to interact with enzymes and proteins. It has been shown to inhibit thioredoxin reductase, an enzyme critical for maintaining cellular redox balance. This inhibition can lead to oxidative stress within cells, which may have implications for cancer therapy and other diseases where redox homeostasis is disrupted .

Applications in Scientific Research

- Chemistry : Used as a reagent in organic synthesis.

- Biology : Investigated for interactions with biological targets.

- Medicine : Potential therapeutic agent targeting specific enzymes or pathways.

- Industry : Development of materials with specific chemical properties.

Study 1: Inhibition of Thioredoxin Reductase

A study demonstrated that bis(2,4-dinitrophenyl)sulfane effectively inhibits thioredoxin reductase activity in vitro. This inhibition was linked to increased levels of reactive oxygen species (ROS) in treated cells, suggesting a potential mechanism for inducing apoptosis in cancer cells.

Study 2: Corrosion Inhibition

Another research effort investigated the compound's potential as a corrosion inhibitor. The study compared various diaryl sulfide derivatives, including bis(2,4-dinitrophenyl)sulfane, against dapsone (a known corrosion inhibitor). The results indicated that the sulfide derivatives exhibited superior corrosion resistance properties due to their electron-donating characteristics .

Comparative Analysis with Similar Compounds

| Compound | Structure Type | Biological Activity |

|---|---|---|

| Bis(2,4-dinitrophenyl)disulfane | Disulfide linkage | Similar enzyme inhibition |

| 2,4-Dinitrophenol | Single nitrophenyl group | Known metabolic stimulant |

The unique structural arrangement of bis(2,4-dinitrophenyl)sulfane allows it to participate in various chemical reactions and interact with biological targets distinctively compared to its analogs.

Safety and Hazards

While bis(2,4-dinitrophenyl)sulfane has promising applications, safety considerations are paramount due to its potential toxicity and reactivity. Proper handling protocols must be established when working with this compound in laboratory settings.

特性

IUPAC Name |

1-(2,4-dinitrophenyl)sulfanyl-2,4-dinitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6N4O8S/c17-13(18)7-1-3-11(9(5-7)15(21)22)25-12-4-2-8(14(19)20)6-10(12)16(23)24/h1-6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMIUPZAMXYQKBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])SC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6N4O8S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00177044 | |

| Record name | Sulfide, bis(2,4-dinitrophenyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00177044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2253-67-0 | |

| Record name | Bis(2,4-dinitrophenyl) sulfide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2253-67-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfide, bis(2,4-dinitrophenyl) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002253670 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC44806 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44806 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Sulfide, bis(2,4-dinitrophenyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00177044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sulfide, bis(2,4-dinitrophenyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。